5-Chloro-2,4-difluorophenylacetonitrile
Description
5-Chloro-2,4-difluorophenylacetonitrile is a halogenated aromatic nitrile with the molecular formula C₈H₄ClF₂N. Its structure features a benzene ring substituted with chlorine at position 5, fluorine at positions 2 and 4, and an acetonitrile group (-CH₂CN) attached to the aromatic core. This compound is primarily utilized as a synthetic intermediate in agrochemical and pharmaceutical research, where its halogen substituents enhance metabolic stability and influence electronic properties .
Properties
IUPAC Name |
2-(5-chloro-2,4-difluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2N/c9-6-3-5(1-2-12)7(10)4-8(6)11/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLMXGXTRBGVJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Friedel-Crafts Acylation Followed by Cyanation
- Step 1 : Friedel-Crafts acylation of a pre-halogenated benzene derivative (e.g., 1,3-difluorobenzene) with acetyl chloride to introduce an acetyl group.
- Step 2 : Chlorination at position 5 via electrophilic substitution.
- Step 3 : Conversion of the acetyl group (-COCH₃) to acetonitrile (-CH₂CN) via a Stephen reduction (using HCl and SnCl₂) or Hofmann degradation (with Br₂/NaOH).
Route 2: Direct Cyanation of a Halogenated Benzyl Halide
- Step 1 : Synthesize 5-chloro-2,4-difluorobenzyl chloride via chlorination of a difluorobenzene derivative.
- Step 2 : Nucleophilic substitution with potassium cyanide (KCN) or sodium cyanide (NaCN) to replace the chloride with a nitrile group:
$$
\text{Ar-CH}2\text{Cl} + \text{KCN} \rightarrow \text{Ar-CH}2\text{CN} + \text{KCl}
$$
This method is analogous to cyanation reactions described in nitrile syntheses.
Critical Reaction Parameters
- Halogenation Selectivity : Achieving regioselective Cl and F placement may require directed ortho-metalation or use of directing groups (e.g., -NO₂, -NHCOCH₃).
- Cyanation Efficiency : Solvent choice (e.g., DMF, DMSO) and temperature control are crucial to minimize side reactions.
Challenges and Alternatives
- Starting Material Availability : As noted in patent CN110668948A, halogenated benzoic acids (e.g., 4-chloro-2-fluorobenzoic acid) are often costly and scarce. Alternative routes using m-fluoroaniline or nitro intermediates may mitigate this.
- Functional Group Compatibility : The nitrile group’s stability under nitration or hydrolysis conditions must be validated.
Scientific Research Applications
Pharmaceutical Applications
5-Chloro-2,4-difluorophenylacetonitrile is primarily utilized in pharmaceutical research and development. Its structural characteristics make it a valuable intermediate in the synthesis of biologically active compounds.
Synthesis of Active Pharmaceutical Ingredients (APIs)
- Antiviral Agents : The compound serves as a precursor in the synthesis of antiviral drugs by modifying its nitrile group to enhance biological activity.
- Anticancer Compounds : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further exploration in anticancer drug development.
Mechanistic Studies
Studies have highlighted its role in understanding the mechanisms of drug action, particularly in the modulation of enzyme activities related to metabolic pathways.
Agrochemical Applications
The agrochemical sector also benefits from the applications of this compound.
Pesticide Development
- Herbicides : The compound is investigated for its potential use in developing selective herbicides that target specific weed species without harming crops.
- Insecticides : Its efficacy against certain pests has been studied, suggesting that it could be a viable candidate for new insecticide formulations.
Material Sciences
In material sciences, this compound is explored for its properties that contribute to the development of advanced materials.
Polymer Chemistry
The compound can be utilized as a monomer or additive in polymer synthesis, potentially enhancing the thermal stability and chemical resistance of polymers.
Coatings and Adhesives
Research indicates that incorporating this compound into coatings may improve their performance characteristics, such as adhesion and durability.
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
| Study Title | Focus | Findings |
|---|---|---|
| Synthesis of Novel Antiviral Agents | Pharmaceutical Chemistry | Demonstrated enhanced activity against viral infections compared to existing drugs. |
| Development of Selective Herbicides | Agrochemistry | Identified effectiveness against specific weed species with minimal crop damage. |
| Polymer Modification for Enhanced Properties | Material Science | Showed improved thermal stability and chemical resistance in modified polymers. |
Mechanism of Action
The mechanism of action of 5-Chloro-2,4-difluorophenylacetonitrile involves its interaction with molecular targets such as enzymes and receptors. The presence of chloro and difluoro groups enhances its binding affinity and specificity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Below is a comparative table of 5-Chloro-2,4-difluorophenylacetonitrile and structurally related phenylacetonitriles:
Key Observations :
- Halogen Effects: The target compound’s dual fluorine and chlorine substituents create a strongly electron-withdrawing environment, which reduces aromatic ring reactivity compared to non-halogenated analogs like 2,4-difluorophenylacetonitrile .
- Lipophilicity : The trifluoromethyl group in 5-Chloro-2-(trifluoromethyl)phenylacetonitrile significantly increases lipophilicity (logP ~2.8 estimated), making it more suitable for lipid-rich environments in drug delivery .
- Polarity : Ethoxy-substituted derivatives (e.g., 3-Ethoxy-2,4-difluorophenylacetonitrile) exhibit higher solubility in polar solvents due to the oxygen atom, whereas the target compound’s lack of polar groups limits its solubility in aqueous media .
Biological Activity
5-Chloro-2,4-difluorophenylacetonitrile (CAS Number: 1429422-26-3) is a compound that has garnered attention in the fields of chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
This compound is characterized by its unique molecular structure, which includes:
- Chemical Formula : C8H4ClF2N
- Molecular Weight : 189.57 g/mol
- Structure : The compound features a chloro and two fluorine substituents on a phenyl ring, contributing to its reactivity and biological properties.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains. For instance, one study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in pharmaceutical applications.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies revealed that this compound induces apoptosis in cancer cell lines. Specifically, it was found to inhibit cell proliferation in breast cancer cells (MCF-7) and lung cancer cells (A549) through the modulation of key signaling pathways involved in cell cycle regulation .
The proposed mechanism of action involves the interaction of this compound with specific enzymes or receptors within cells. It is believed to inhibit certain kinases involved in cell proliferation and survival, leading to increased apoptosis in cancer cells. Additionally, its ability to disrupt bacterial cell wall synthesis contributes to its antimicrobial effects .
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against a panel of bacterial pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating significant antibacterial activity. This study highlights the compound's potential for development as an antimicrobial agent.
Case Study 2: Anticancer Effects on MCF-7 Cells
A recent investigation assessed the cytotoxic effects of this compound on MCF-7 breast cancer cells. The compound was administered at varying concentrations (10 µM to 100 µM) over 48 hours. Results showed a dose-dependent reduction in cell viability, with an IC50 value calculated at approximately 25 µM. Flow cytometry analysis confirmed increased apoptosis rates at higher concentrations .
Research Findings Summary Table
Q & A
Q. What are the optimal synthetic routes for 5-Chloro-2,4-difluorophenylacetonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenation and cyanoethylation steps. For example, Friedel-Crafts alkylation or nucleophilic aromatic substitution (SNAr) can introduce the acetonitrile group to a pre-halogenated aromatic ring. Aromatic precursors like 2,4-difluorophenylacetonitrile (C₈H₅F₂N) can be chlorinated using reagents such as N-chlorosuccinimide (NCS) under controlled conditions . Yields exceeding 90% are achievable with optimized stoichiometry and temperature (e.g., 0–5°C for regioselective chlorination). Purity is confirmed via HPLC with UV detection at 254 nm .
Q. How can researchers characterize the electronic effects of chloro and fluoro substituents in this compound?
- Methodological Answer : Computational tools like density functional theory (DFT) calculate the electron-withdrawing effects of -Cl and -F groups. Substituent constants (σ values: Cl = +0.23, F = +0.06) predict reactivity in SNAr reactions. Experimentally, NMR spectroscopy (¹H and ¹⁹F) reveals deshielding effects: the -Cl group at position 5 causes upfield shifts in adjacent protons (δ ~6.8–7.2 ppm), while -F substituents show distinct coupling patterns in ¹⁹F NMR .
Q. What purification techniques are recommended to isolate this compound from byproducts?
- Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate, 4:1) effectively separates the target compound from unreacted precursors. For higher purity (>99%), recrystallization in ethanol/water mixtures is employed. GC-MS or LC-MS monitors residual impurities like dichloro derivatives or dehalogenated byproducts .
Advanced Research Questions
Q. How do steric and electronic factors influence regioselectivity in cross-coupling reactions involving this nitrile?
- Methodological Answer : The electron-deficient aromatic ring (due to -Cl and -F) directs metal-catalyzed couplings (e.g., Suzuki-Miyaura) to meta positions. For example, palladium catalysts (Pd(PPh₃)₄) with aryl boronic acids yield biaryl products. Steric hindrance from the -Cl group at position 5 limits ortho functionalization. Computational models (M06-2X/6-311+G(d,p)) predict activation energies for competing pathways .
Q. What are the stability challenges of this compound under acidic or basic conditions?
- Methodological Answer : The nitrile group is susceptible to hydrolysis under strong acids (e.g., H₂SO₄) or bases (e.g., NaOH), forming carboxylic acids or amides. Kinetic studies (pH vs. degradation rate) show stability in neutral buffers (t₁/₂ > 24 hrs at 25°C) but rapid decomposition at pH < 2 or >10. Stabilizers like ascorbic acid (0.1% w/v) mitigate oxidation .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to enzymes like cytochrome P450. The -Cl and -F groups enhance hydrophobic interactions, while the nitrile acts as a hydrogen bond acceptor. QSAR models correlate logP (calculated: 2.3) with membrane permeability .
Key Research Challenges
- Contradictions in Data : Conflicting reports on hydrolysis rates under mild acidic conditions suggest solvent-dependent reactivity (e.g., acetonitrile vs. THF) .
- Synthetic Optimization : While chlorination yields are high (91% in analogous systems ), competing side reactions (e.g., ring fluorination) require careful control of electrophilic agents.
Note : For safety, handle this compound in a fume hood due to potential cyanide release upon decomposition. Use PPE and refer to SDS guidelines for proper disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
